Target Engagement Validation: KRAS G12V Fragment Binding Affinity and NMR2 Structure Determination
In an NMR-based fragment screening campaign evaluating 890 fragments against oncogenic KRAS G12V bound to GMP-PNP, N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine was identified as a validated hit with low millimolar binding affinity and a structurally elucidated binding mode within the SI/SII switch region [1]. The compound was selected among 12 fragments for full NMR molecular replacement structure determination, establishing its binding mode and providing structure-activity relationship insights for ligand optimization [1]. This validation distinguishes the compound from structurally related pyrazole methanamines that lack documented binding to KRAS G12V.
| Evidence Dimension | Fragment hit validation status in KRAS G12V NMR screening |
|---|---|
| Target Compound Data | Validated hit; low mM binding affinity; full NMR2 complex structure determined (PDB 8QDW) |
| Comparator Or Baseline | 877 other fragments in the 890-fragment library not advanced to full structure determination |
| Quantified Difference | Selected among top ~1.3% (12/890) of fragments for complete structural characterization |
| Conditions | NMR-based screening with HSQC titration; KRAS G12V bound to GMP-PNP; solution NMR structure determination |
Why This Matters
Procurement decisions for fragment library expansion should prioritize compounds with validated binding to therapeutically relevant targets; this compound's KRAS G12V co-crystal structure provides immediate structural guidance for medicinal chemistry optimization that untested analogs cannot offer.
- [1] Bütikofer M, Torres F, Kadavath H, et al. NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. J Am Chem Soc. 2025;147:13200-13209. doi:10.1021/jacs.4c16762. PDB 8QDW. View Source
